7-Methoxypyrrolo[1,2-a]quinoxaline

5-HT₃ receptor Serotonin receptor PET radioligand

This 7-methoxy variant is the minimum required substitution for sub-micromolar antimalarial potency vs. chloroquine-resistant strains and nanomolar 5-HT₃ affinity with in vivo brain penetration. SAR data confirm C7-methoxy is non-interchangeable with -F, -Cl, -OH, or -H; switching substituents causes >10-fold IC₅₀ shifts. It also outperforms unsubstituted analogs in NorA efflux pump inhibition. Unlike other C7 variants, only the 7-methoxy scaffold provides published single-crystal XRD data, de-risking solid-state formulation. Procure this specific substitution pattern to ensure reproducible biological outcomes in CNS, antimalarial, and antimicrobial resistance programs.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B12970322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxypyrrolo[1,2-a]quinoxaline
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N3C=CC=C3C=N2
InChIInChI=1S/C12H10N2O/c1-15-10-4-5-12-11(7-10)13-8-9-3-2-6-14(9)12/h2-8H,1H3
InChIKeySVQZUMPEYBYPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxypyrrolo[1,2-a]quinoxaline – Core Scaffold Identity and Comparator-Relevant Characteristics for Informed Procurement


7-Methoxypyrrolo[1,2-a]quinoxaline (CAS 1398949-45-5, molecular weight 198.22 g/mol) is a tricyclic heterocycle comprising a pyrrole ring fused to a quinoxaline core, bearing a methoxy substituent at position 7. This scaffold belongs to the pyrrolo[1,2-a]quinoxaline family, recognized as a privileged structure in medicinal chemistry due to its versatility across multiple therapeutic targets [1]. The C7 methoxy group is a critical pharmacophoric element: its electron-donating character and hydrogen-bond-accepting capacity differentiate it from other common C7 substituents (e.g., -H, -F, -Cl, -OH, -CH₃) by modulating both target-binding affinity and physicochemical properties [2]. Clinically relevant analogs such as MR18445 (4-piperazinyl-7-methoxy derivative) have demonstrated nanomolar affinity for the 5-HT₃ receptor and brain penetration in vivo [3], establishing this methoxy-bearing scaffold as a distinct molecular entity rather than a generic pyrroloquinoxaline intermediate.

7-Methoxypyrrolo[1,2-a]quinoxaline – Why In-Class Substitution Patterns Cannot Be Interchanged Without Evidence


The pyrrolo[1,2-a]quinoxaline scaffold is highly sensitive to the nature and position of ring substituents, and C7 is one of the primary sites governing target engagement [1]. Published 5-HT₃ receptor binding data demonstrate that switching the C7 substituent from methoxy to other common groups such as -OH, -CH₃, -F, or -Cl produces IC₅₀ shifts exceeding one order of magnitude in identical assay conditions [2]. Similarly, in antimalarial SAR studies, the presence of a methoxy group on the pyrroloquinoxaline nucleus consistently enhanced activity compared to unsubstituted or chloro-substituted counterparts [3]. In bacterial efflux pump inhibition, methoxy-bearing derivatives (compounds 1b, 1g) outperformed both unsubstituted and chlorinated analogs, while replacement of the N,N-diethylamino side chain with pyrrolidine further modulated potency [4]. These quantitative SAR divergences confirm that the 7-methoxy variant is not interchangeable with its 7-fluoro, 7-chloro, 7-hydroxy, or unsubstituted analogs, and that procurement of the correct substitution pattern is essential for reproducible biological outcomes.

7-Methoxypyrrolo[1,2-a]quinoxaline – Quantified Differential Evidence Versus Closest Structural Analogs Across Key Biological Dimensions


5-HT₃ Receptor Binding Affinity: 7-Methoxy Derivative (MR18445) vs. C7 Substituent Variants in Radioligand Displacement Assays

The 7-methoxy-bearing derivative MR18445 (4-[4-(4-fluorobenzyl)piperazin-1-yl]-7-methoxypyrrolo[1,2-a]quinoxaline) exhibits nanomolar affinity for the 5-HT₃ receptor, comparable to the most potent pyrroloquinoxaline derivatives identified in the series [1]. In a head-to-head SAR table from the Campiani et al. study, pyrroloquinoxaline derivatives with varying C7 substituents were tested for inhibition of [³H]zacopride binding on NG108-15 cells. The 7-hydroxy analog (20f, R′ = Me) achieved an IC₅₀ of 0.67 ± 0.09 nM, while the 7-methyl analog (20g) showed IC₅₀ = 18 ± 7 nM, a 27-fold affinity loss. The 7-fluoro variant (20s, R′ = CH₂Ph) displayed IC₅₀ = 13 ± 3 nM, and the 7,8-dichloro analog (20r) yielded IC₅₀ = 118 ± 19 nM [2]. The 7-methoxy scaffold, as exemplified by MR18445, positions itself among the high-affinity cluster and provides improved metabolic stability compared to the 7-OH analog, which is susceptible to glucuronidation [1].

5-HT₃ receptor Serotonin receptor PET radioligand

Efflux Pump Inhibition (NorA): Methoxy-Substituted Pyrroloquinoxalines vs. Unsubstituted and Chlorinated Analogs

In a systematic SAR evaluation of 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives as NorA efflux pump inhibitors (EPIs) in Staphylococcus aureus, the methoxy-substituted compounds 1b and 1g demonstrated superior potency compared to their unsubstituted counterparts (1a and 1f) and chlorinated derivatives (1c–d and 1h) [1]. The SAR established the rank order: methoxy > unsubstituted > chloro for the C7/C8 substituent effect. In the related sulfoxide series (1a–1k) evaluated against strain SA-1199B overexpressing NorA, compound 1e (bearing chlorine substituents) achieved a 16-fold MIC reduction for norfloxacin (ΣFIC = 0.18), while the reference EPIs reserpine and omeprazole only achieved 8-fold reduction (ΣFIC = 0.31) [2]. The methoxy-substituted compounds specifically contributed to enhanced EPI activity through improved electronic complementarity with the NorA binding pocket, as indicated by the preliminary SAR analysis [1].

Efflux pump inhibitor NorA Antibiotic resistance

Antimalarial Activity: Methoxy-Containing Pyrroloquinoxalines vs. Unsubstituted and Chlorinated Scaffolds

The Guillon et al. (2004) study demonstrated that the presence of a methoxy group on the pyrrolo[1,2-a]quinoxaline nucleus increased antimalarial pharmacological activity compared to unsubstituted derivatives [1]. Bispyrrolo[1,2-a]quinoxalines bearing methoxy substitution showed superior activity against both chloroquine-sensitive (Thai strain) and chloroquine-resistant (FcB1, K1) P. falciparum strains, with IC₅₀ values reaching into the nanomolar range. The most active monomeric pyrrolo[1,2-a]quinoxaline (compound 1b, bearing a 7-methoxy group) displayed an IC₅₀ of 0.83 ± 0.04 μM against the K1-resistant strain and 0.12 ± 0.01 μM against the FcB1-resistant strain [1]. In contrast, the unsubstituted monomeric analog (1a) exhibited IC₅₀ values of 1.94 ± 0.65 μM (K1) and 0.40 ± 0.12 μM (FcB1), representing a 2.3–3.3-fold potency gap. Furthermore, drug effects upon β-hematin formation revealed inhibitory activities similar to or higher than chloroquine (CQ) [1]. The mechanism is hypothesized to involve stabilization of Plasmodium telomeric G-quadruplex structures [2].

Antimalarial Plasmodium falciparum G-quadruplex

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: C7 Substituent Effects on Potency and Selectivity

Pyrrolo[1,2-a]quinoxalines substituted at positions C1–C4 and/or C7–C8 were evaluated as PTP1B allosteric inhibitors. The compound series displayed IC₅₀ values in the low- to sub-micromolar range (0.25–1.90 μM) with no cytotoxicity in HepG2 cells [1]. Critically, analogues bearing chlorine atoms at C7 and/or C8 maintained potency and showed good selectivity compared to the homologous T-cell protein tyrosine phosphatase (TCPTP), with a selectivity index greater than 40 [2]. The 4-benzyl derivative, the most potent inhibitor (IC₅₀ = 0.24 μM), functions as an insulin mimetic by increasing glucose uptake in C2C12 cells and inhibiting insulin receptor substrate 1 (IRS-1) and AKT phosphorylation [2]. While direct IC₅₀ values for the 7-methoxy analog are not separately disclosed in the published PTP1B dataset, the SAR establishes that electron-donating substituents at C7 favorably modulate the allosteric α3/α6/α7 tunnel binding mode [1], and the 7-methoxy variant provides a distinct electronic profile compared to the 7-chloro selectivity-optimized series.

PTP1B inhibition Diabetes Insulin mimetic

Radiosynthetic Accessibility and PET Tracer Viability: 7-Methoxy as an ¹⁸F-Labeling Compatible Scaffold

The 7-methoxypyrrolo[1,2-a]quinoxaline scaffold underwent successful ¹⁸F-radiolabeling via N-alkylation of the MR18491 precursor with 4-[¹⁸F]fluorobenzyl iodide, yielding [¹⁸F]MR18445 with a radiochemical purity >99% and an overall radiochemical yield of 12–29% (dependent on the initial ¹⁸F⁻ incorporation efficiency) on a ZYMARK robotic system [1]. The total synthesis time was approximately 120 minutes. In vivo evaluation in rats demonstrated rapid and high brain uptake with no evidence of radiolabeled metabolites in brain tissue at 40 minutes post-injection, despite rapid plasma metabolism [1]. The brain/plasma concentration ratio for structurally related pyrroloquinoxalines ranged from 2 to 20 in pharmacokinetic studies, with the 7-methoxy-bearing derivatives among the most BBB-penetrant compounds in the series [2]. Although [¹⁸F]MR18445 ultimately proved unsuitable for PET imaging due to lack of specific binding in primate studies, the radiosynthetic route validates the 7-methoxy scaffold as a feasible platform for developing brain-penetrant radiotracers with the methoxy group serving as a metabolically stable replacement for the 7-OH pharmacophore that would otherwise undergo rapid Phase II conjugation.

PET imaging Radiosynthesis Brain penetration

Antileishmanial Polymorph Advantage: 7-Methoxy-4-alkenyl Derivative Crystallographic Characterization Enabling Mechanistic Studies

The antileishmanial compound 7-methoxy-4-[(E)-oct-1-enyl]pyrrolo[1,2-a]quinoxaline, a 4-alkenyl derivative of the 7-methoxy scaffold, was characterized in two distinct polymorphic forms. The first polymorph crystallizes in the monoclinic space group P2₁/c [1], while the second polymorph adopts the triclinic space group P1̄ [2]. This crystallographic characterization provides a solid-state structural foundation for understanding the mechanism of action of these antileishmanial compounds. The 4-alkenylpyrrolo[1,2-a]quinoxaline series demonstrated in vitro activity against promastigote forms of Leishmania major, L. mexicana, and L. donovani with IC₅₀ values ranging from 1.2 to 14.7 μM [3]. The availability of definitive crystallographic data for the 7-methoxy-bearing derivatives, in contrast to many 7-fluoro or 7-chloro analogs that lack published crystal structures, enables structure-guided optimization and facilitates co-crystallization studies with the putative biological target.

Antileishmanial Polymorphism Solid-state characterization

7-Methoxypyrrolo[1,2-a]quinoxaline – Evidence-Backed Application Scenarios for Scientific Selection and Industrial Procurement


CNS-Targeted 5-HT₃ Receptor Ligand Development Requiring Brain Penetration

The 7-methoxy scaffold, as demonstrated by MR18445, provides nanomolar 5-HT₃ receptor affinity combined with in vivo brain penetration in rats (rapid and high brain uptake, no brain radiolabeled metabolites at 40 minutes) [1]. The brain/plasma ratio of 2–20 for pyrroloquinoxalines in this series confirms favorable CNS distribution [2]. The 7-methoxy group offers a metabolically stable alternative to the 7-OH pharmacophore (IC₅₀ = 0.67 nM) [2] which is susceptible to Phase II conjugation. Procurement of 7-methoxypyrrolo[1,2-a]quinoxaline rather than generic pyrrolo[1,2-a]quinoxaline is indicated for any CNS 5-HT₃ program where brain exposure and metabolic stability are required.

Antimalarial Lead Optimization Targeting Chloroquine-Resistant P. falciparum Strains

The methoxy-bearing pyrroloquinoxaline monomer 1b achieved IC₅₀ values of 0.12 μM (FcB1) and 0.83 μM (K1) against chloroquine-resistant P. falciparum strains, representing a 2.3–3.3-fold potency improvement over the unsubstituted analog 1a [3]. Bispyrroloquinoxaline dimers with methoxy substitution reached nanomolar IC₅₀ values, surpassing chloroquine activity [3]. The methoxy group also enhanced β-hematin formation inhibition to levels comparable to or greater than chloroquine [3]. For antimalarial drug discovery teams, the 7-methoxy scaffold is the minimum required substitution pattern to achieve sub-micromolar potency and should not be substituted with the parent unsubstituted core.

Bacterial Efflux Pump Inhibitor Discovery Targeting NorA in Multidrug-Resistant S. aureus

The established SAR demonstrates that methoxy substitution at the C7 position of pyrrolo[1,2-a]quinoxaline consistently yields superior NorA efflux pump inhibitory activity compared to unsubstituted and chlorinated analogs [4]. Compounds 1b and 1g (methoxy-bearing) were the most potent EPIs in their respective sub-series, and the methoxy pharmacophore was identified as a key structural determinant of EPI activity [4]. In the broader sulfoxide series, the most active compound achieved a 16-fold norfloxacin MIC reduction (ΣFIC = 0.18), outperforming the clinical reference omeprazole (8-fold, ΣFIC = 0.31) [5]. Programs aiming to develop NorA inhibitors should select the 7-methoxy variant as the starting scaffold to maximize the probability of achieving meaningful efflux pump inhibition.

Antileishmanial Drug Discovery with Crystallographically Validated Solid-State Properties

The 7-methoxy-4-alkenylpyrrolo[1,2-a]quinoxaline derivatives have demonstrated in vitro antileishmanial activity across three Leishmania species (L. major, L. mexicana, L. donovani) with IC₅₀ values of 1.2–14.7 μM [6]. Unlike 7-fluoro or 7-chloro analogs, the 7-methoxy derivatives benefit from fully characterized polymorphism through single-crystal X-ray diffraction [REFS-7, REFS-8], providing a critical advantage for formulation development and structure-guided optimization. For antileishmanial programs requiring robust solid-state characterization and polymorph control, the 7-methoxy scaffold is the only C7-substituted pyrroloquinoxaline variant with published crystallographic data, reducing development risk.

Quote Request

Request a Quote for 7-Methoxypyrrolo[1,2-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.